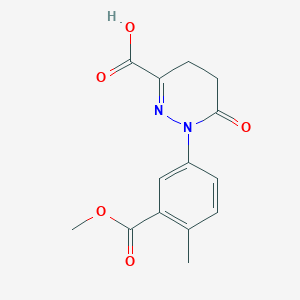

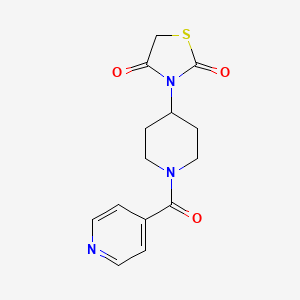

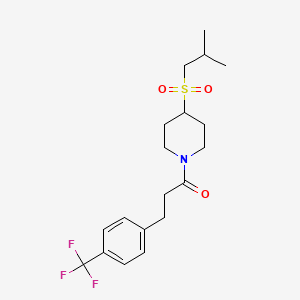

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. One common approach is the reaction of 3-(methoxycarbonyl)-4-methylphenylboronic acid with an appropriate reagent to form the tetrahydropyridazine ring. Detailed synthetic routes and conditions can be found in relevant literature .

Chemical Reactions Analysis

Compound X can participate in various chemical reactions, including nucleophilic substitutions, esterifications, and cyclizations. Its reactivity depends on the functional groups present. For instance, it may undergo alkoxycarbonylation or alkylation reactions under appropriate conditions .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is involved in the synthesis of various novel compounds. For instance, indole carboxylic acids were condensed with substituted o-phenylenediamines to produce combined indole-benzimidazoles, highlighting its role in creating new chemical entities (Wang et al., 2016).

Green Chemistry Applications

This chemical plays a role in green chemistry, exemplified by its use in the synthesis of pyranopyrazoles. A method was developed for preparing these compounds using a one-pot four-component condensation reaction, emphasizing environmentally friendly and efficient synthesis processes (Zolfigol et al., 2013).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques often employ this compound. For instance, the synthesis of methyl esters of aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids from three-component mixtures demonstrates its utility in complex organic synthesis (Gein et al., 2009).

Development of Heterocyclic Compounds

The chemical is instrumental in developing heterocyclic compounds, such as in the synthesis of 3‐carboxamido‐4‐carboxylic acid derivatives of isoxazole and pyrazole (Vicentini et al., 2000). These derivatives have various applications in pharmaceuticals and materials science.

Pharmaceutical Applications

In pharmaceutical research, this compound is used to create new molecules with potential therapeutic effects. For example, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives shows its application in discovering new drugs (Hassan et al., 2014).

Ligand Synthesis for Metal Complexes

It is also used in synthesizing ligands for metal complexes, as shown in the formation of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004). These complexes are important in catalysis and materials science.

Propriétés

IUPAC Name |

1-(3-methoxycarbonyl-4-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-8-3-4-9(7-10(8)14(20)21-2)16-12(17)6-5-11(15-16)13(18)19/h3-4,7H,5-6H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHARZJBLSHENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCC(=N2)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)

![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)

![Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]pyridine-3-carboxamide](/img/structure/B2762056.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)